Diphenic acid Diphenic acid Beilstein/REAXYS Number: 2053625 City Chemical manufactures high purity Diphenic Acid, CAS 482-05-3 in bulk quantity. Diphenic acid is a pharmaceutical intermediate is useful in synthesizing certain dyes. Diphenic Acid has therapeutic properties that have the potential of lowering the risk of chronic diseases, diphenic acid derivatives have attracted great attention. Diphenic acids derivatives can usually be found in fruits like raspberry, strawberry, and blackberry.
Diphenic acid is a dicarboxylic acid. It is a conjugate acid of a diphenate(1-). It derives from a hydride of a biphenyl.
Brand Name: Vulcanchem
CAS No.: 482-05-3
VCID: VC21184633
InChI: InChI=1S/C14H10O4/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(17)18/h1-8H,(H,15,16)(H,17,18)
SMILES: C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)O
Molecular Formula: C14H10O4
Molecular Weight: 242.23 g/mol

Diphenic acid

CAS No.: 482-05-3

Cat. No.: VC21184633

Molecular Formula: C14H10O4

Molecular Weight: 242.23 g/mol

* For research use only. Not for human or veterinary use.

Diphenic acid - 482-05-3

Specification

Description Beilstein/REAXYS Number: 2053625 City Chemical manufactures high purity Diphenic Acid, CAS 482-05-3 in bulk quantity. Diphenic acid is a pharmaceutical intermediate is useful in synthesizing certain dyes. Diphenic Acid has therapeutic properties that have the potential of lowering the risk of chronic diseases, diphenic acid derivatives have attracted great attention. Diphenic acids derivatives can usually be found in fruits like raspberry, strawberry, and blackberry.
Diphenic acid is a dicarboxylic acid. It is a conjugate acid of a diphenate(1-). It derives from a hydride of a biphenyl.
CAS No. 482-05-3
Molecular Formula C14H10O4
Molecular Weight 242.23 g/mol
IUPAC Name 2-(2-carboxyphenyl)benzoic acid
Standard InChI InChI=1S/C14H10O4/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(17)18/h1-8H,(H,15,16)(H,17,18)
Standard InChI Key GWZCCUDJHOGOSO-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)O
Canonical SMILES C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)O
Melting Point 233.5 °C

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